molecular formula C25H32N2O5 B4971679 N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

Cat. No. B4971679
M. Wt: 440.5 g/mol
InChI Key: WAYQIWFJOTZTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is a novel compound that has been synthesized and studied for its potential scientific research applications. This compound is a member of the benzamide class of compounds and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide.
Conclusion:
N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is a novel compound that has potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, which make it a promising candidate for further study. The synthesis method for this compound involves several steps, and its mechanism of action is not fully understood. N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has several advantages and limitations for lab experiments, and its potential future directions for research include the development of anti-cancer drugs, treatment of neurological disorders, and treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Specificity: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is a specific inhibitor of the protein kinase B (Akt) pathway, making it a useful tool for studying this pathway.
2. Potency: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to be a potent inhibitor of the Akt pathway, making it useful for studying this pathway in vitro and in vivo.
Limitations:
1. Toxicity: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to be toxic at high concentrations, which may limit its use in some experiments.
2. Solubility: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has limited solubility in water, which may limit its use in some experiments.

Future Directions

N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has several potential future directions for research. Some of these include:
1. Development of Anti-Cancer Drugs: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to have anti-cancer properties and may be useful in the development of anti-cancer drugs.
2. Neurological Disorders: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to have neuroprotective properties and may be useful in the treatment of neurological disorders.
3. Cardiovascular Disease: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to have vasodilatory properties and may be useful in the treatment of cardiovascular disease.
4.

Synthesis Methods

The synthesis method for N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide involves several steps. The first step is the synthesis of 3,5-dimethoxybenzyl chloride, which is then reacted with piperidine to form 1-(3,5-dimethoxybenzyl)-4-piperidinol. This compound is then reacted with N-cyclopropyl-4-methoxybenzamide in the presence of a coupling agent to form the final product, N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide.

Scientific Research Applications

N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, which make it a promising candidate for further study. Some of the potential research applications of this compound include:
1. Cancer Research: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to have anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs.
2. Neurological Disorders: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has also been found to have potential applications in the treatment of neurological disorders. This compound has been shown to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disease: N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to have potential applications in the treatment of cardiovascular disease. This compound has been shown to have vasodilatory properties and may be useful in the treatment of conditions such as hypertension and angina.

properties

IUPAC Name

N-cyclopropyl-3-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-29-21-12-17(13-22(15-21)30-2)16-27-10-8-20(9-11-27)32-24-14-18(4-7-23(24)31-3)25(28)26-19-5-6-19/h4,7,12-15,19-20H,5-6,8-11,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYQIWFJOTZTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

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